

A Comparative Spectroscopic Analysis of Tetraethylammonium Salts

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Compound of Interest

Compound Name: Tetraethylammonium cyanide

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic properties of key tetraethylammonium (TEA) salts: Chloride, Bromide, Iodide, and Tetrafluoroborate.

This guide provides a detailed comparison of the spectroscopic characteristics of four commonly used tetraethylammonium salts. The data presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. The information is based on experimental data from Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize the key spectroscopic data for each tetraethylammonium salt.

Table 1: FTIR Spectroscopic Data (KBr Pellet, cm^{-1})

Assignment	Tetraethylamm onium Chloride	Tetraethylamm onium Bromide	Tetraethylamm onium Iodide	Tetraethylamm onium Tetrafluorobor ate
C-H Stretch	2980 - 3020	2975 - 3015	2970 - 3010	2985 - 3025
CH ₂ Bend	~1485	~1480	~1475	~1490
CH ₃ Bend	~1395	~1390	~1385	~1400
C-N Stretch	~998	~995	~990	~1005
C-C Skeletal	~1175, ~785	~1170, ~780	~1165, ~775	~1180, ~790
Anion-Specific	-	-	-	~1050 (B-F Stretch)

Table 2: Raman Spectroscopic Data (cm⁻¹)

Assignment	Tetraethylamm onium Chloride	Tetraethylamm onium Bromide	Tetraethylamm onium Iodide	Tetraethylamm onium Tetrafluorobor ate
C-H Stretch	2940 - 2980	2935 - 2975	2930 - 2970	2945 - 2985
CH ₂ Twist/Wag	1200 - 1300	1200 - 1300	1200 - 1300	1200 - 1300
C-N Symmetric Stretch	~755	~750	~745	~760
C-C Skeletal	~1060, ~900	~1055, ~895	~1050, ~890	~1065, ~905
Anion-Specific	-	-	~112 (I ₃ ⁻ stretch, if present)	~765 (BF ₄ ⁻ symm. stretch)

Table 3: ¹H and ¹³C NMR Spectroscopic Data (D₂O, ppm)

Nucleus	Tetraethylamm onium Chloride	Tetraethylamm onium Bromide	Tetraethylamm onium Iodide	Tetraethylamm onium Tetrafluorobor ate
¹ H NMR				
-CH ₂ - (quartet)	~3.25	~3.28	~3.27	~3.20
-CH ₃ (triplet)	~1.28	~1.30	~1.27	~1.16
¹³ C NMR				
-CH ₂ -	~52.5	~52.7	~52.8	~52.3
-CH ₃	~7.5	~7.6	~7.7	~7.4

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and store in a desiccator.
 - In an agate mortar, grind 1-2 mg of the tetraethylammonium salt sample to a fine powder.
 - Add approximately 200 mg of the dried KBr to the mortar.
 - Quickly and thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.
 - Transfer the powder to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the spectrometer's sample holder.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
 - Perform baseline correction and peak picking to identify the characteristic absorption bands.

Raman Spectroscopy

- Sample Preparation:
 - Place a small amount of the crystalline tetraethylammonium salt into a glass capillary tube or onto a microscope slide. No further preparation is typically required for solid samples.
- Data Acquisition:
 - Place the sample in the spectrometer's sample stage.
 - Focus the laser (e.g., 785 nm) onto the sample.
 - Acquire the Raman spectrum over a range of 3200-200 cm^{-1} .
 - Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
- Data Processing:
 - Perform cosmic ray removal and baseline correction on the acquired spectrum.

- Identify and label the characteristic Raman shifts.

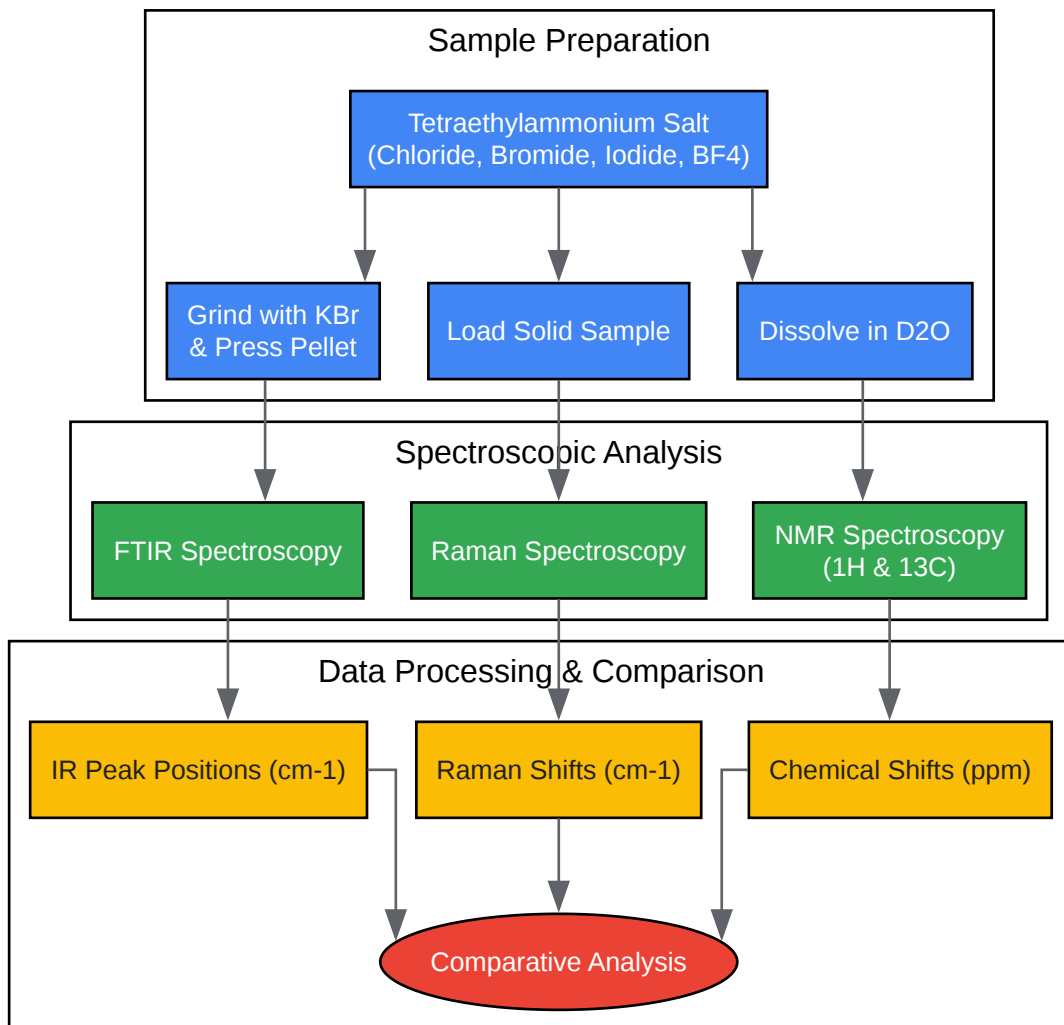
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the tetraethylammonium salt.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved by gentle vortexing.
- Data Acquisition (¹H and ¹³C):
 - Acquire spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, use a standard single-pulse experiment. Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, use a proton-decoupled pulse sequence. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.
- Data Processing:
 - Process the raw data with Fourier transformation, phase correction, and baseline correction.
 - Reference the ¹H spectra to the residual HDO signal ($\delta \approx 4.79$ ppm).
 - Reference the ¹³C spectra using an internal or external standard (e.g., DSS or TSP).
 - Integrate the signals and determine the chemical shifts.

Mandatory Visualization

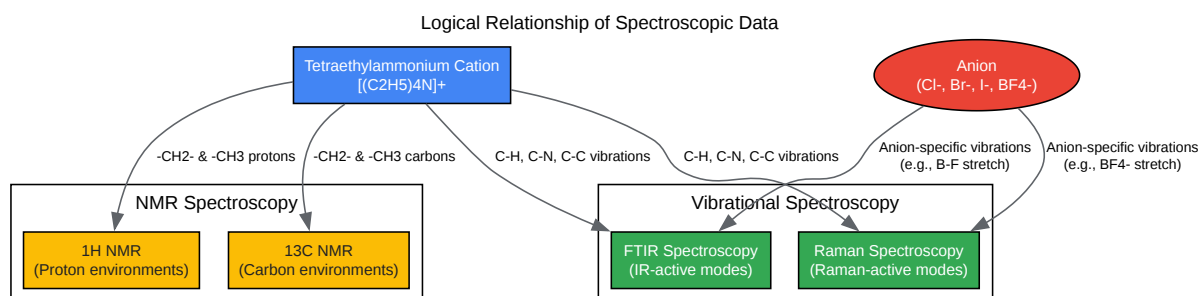
The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic comparison of tetraethylammonium salts.

Workflow for Spectroscopic Comparison of TEA Salts



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Spectroscopic analysis workflow.



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Spectroscopic data relationships.

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